molecular formula C12H20N2 B3108537 4-[2-(Diethylamino)ethyl]aniline CAS No. 1665-60-7

4-[2-(Diethylamino)ethyl]aniline

Cat. No.: B3108537
CAS No.: 1665-60-7
M. Wt: 192.3 g/mol
InChI Key: IMMDNRXGZICMBC-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethyl]aniline (CAS 93-05-0) is an aromatic amine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. Its structure comprises an aniline group (NH₂-C₆H₄) linked to a diethylaminoethyl moiety (-CH₂CH₂-N(C₂H₅)₂) at the para position. This compound is notable for its dual functional groups: the primary amine (aniline) and the tertiary amine (diethylamino), which confer unique reactivity and coordination properties. It serves as a precursor in pharmaceuticals, dyes, and coordination chemistry due to its electron-donating tertiary amine and aromatic backbone .

Properties

IUPAC Name

4-[2-(diethylamino)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-9-11-5-7-12(13)8-6-11/h5-8H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDNRXGZICMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)ethyl]aniline typically involves the alkylation of aniline with diethylaminoethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diethylamino)ethyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

4-[2-(Diethylamino)ethyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[2-(Diethylamino)ethyl]aniline exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity and receptor binding, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride

  • Molecular Formula : C₁₀H₁₈Cl₂N₂
  • Molecular Weight : 237.17 g/mol
  • Key Differences: The dimethylamino group (-N(CH₃)₂) replaces diethylamino, reducing steric bulk and lipophilicity. The dihydrochloride salt form enhances water solubility (237.17 g/mol vs. 164.25 g/mol for the free base of the target compound).
  • Applications : Used in pharmaceutical synthesis where improved solubility is critical. Its planar structure (evidenced by X-ray studies in related Schiff bases) supports coordination chemistry .

4-[(E)-(4-Methylphenyl)diazenyl]aniline

  • Molecular Formula : C₁₃H₁₃N₃
  • Molecular Weight : 211.26 g/mol
  • Key Differences: Contains an azo group (-N=N-) instead of the ethylamino chain. The electron-withdrawing azo group reduces basicity compared to the tertiary amine in the target compound.
  • Applications : Primarily used as a dye intermediate due to UV-vis activity and chromophoric properties .

N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline

  • Molecular Formula : C₁₇H₂₀N₂O
  • Molecular Weight : 268.36 g/mol
  • Key Differences: A Schiff base with a dimethylamino group and ethoxy substituent. The conjugated imine (-C=N-) system enables planar coordination geometries, unlike the flexible ethyl chain in the target compound.
  • Applications : Acts as a ligand in metal complexes for catalysis or materials science .

4-[2-(3,4-Dimethoxyphenyl)ethyl]aniline

  • Molecular Formula: C₁₆H₁₉NO₂
  • Molecular Weight : 257.33 g/mol
  • Key Differences: Features a dimethoxyphenethyl group, introducing electron-donating methoxy (-OCH₃) substituents. Increased steric bulk compared to the diethylaminoethyl chain.
  • Applications: Potential use in neuropharmacology due to structural similarity to tetrahydroisoquinoline derivatives .

Physicochemical and Functional Comparisons

Structural and Electronic Effects

Property 4-[2-(Diethylamino)ethyl]aniline 4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride 4-[(E)-(4-Methylphenyl)diazenyl]aniline
Substituent -CH₂CH₂-NEt₂ -CH₂CH₂-NMe₂·2HCl -N=N-C₆H₄-Me
Basicity (pKa) High (tertiary amine) Moderate (protonated dimethylamino) Low (azo group)
Lipophilicity (LogP) ~2.5 (estimated) ~1.8 (salt form) ~3.0 (aromatic azo)
Solubility Low in water, soluble in organics High in water (salt form) Insoluble in water

Biological Activity

4-[2-(Diethylamino)ethyl]aniline, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula: C12H18N2
  • Molecular Weight: 190.29 g/mol
  • IUPAC Name: 4-(2-diethylaminoethyl)aniline

This compound features a diethylamino group that significantly influences its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular mechanisms and potential therapeutic applications. Key areas of focus include:

  • Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Cytotoxicity: Research indicates that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be relevant for drug development.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Cytotoxicity in Cancer Cell Lines
    • A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating effective cancer cell growth inhibition.
    Cell LineIC50 (µM)
    MCF-715
  • Enzyme Inhibition Studies
    • Research focused on the inhibition of acetylcholinesterase (AChE), revealing an IC50 value of 10 µM. This suggests potential applications in treating conditions like Alzheimer's disease.
    EnzymeIC50 (µM)
    Acetylcholinesterase10

The biological activity of this compound is attributed to its ability to interact with biological membranes and modulate enzyme activities. Its lipophilicity allows it to penetrate cellular membranes effectively, leading to alterations in cellular signaling pathways.

Toxicological Considerations

While the compound shows promising biological activities, it is essential to consider its toxicological profile. Preliminary studies indicate moderate toxicity levels, necessitating further investigation into its safety for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.